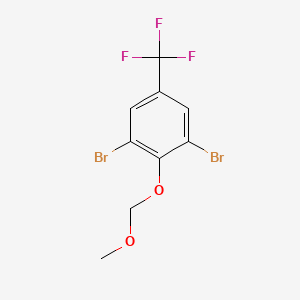
1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6Br2F3O2 It is a derivative of benzene, where two bromine atoms, a methoxymethoxy group, and a trifluoromethyl group are substituted on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the methoxymethoxy and trifluoromethyl groups. One common method involves the following steps:
Bromination: The precursor benzene derivative is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Methoxymethoxylation: The brominated intermediate is then reacted with methoxymethyl chloride (CH3OCH2Cl) in the presence of a base such as sodium hydride (NaH) to introduce the methoxymethoxy group.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper (Cu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Applications De Recherche Scientifique
1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene depends on its specific application
Electrophilic Substitution: The bromine atoms can act as electrophiles, facilitating substitution reactions with nucleophiles.
Oxidation-Reduction: The methoxymethoxy group can undergo oxidation or reduction, altering the compound’s reactivity and interactions.
Trifluoromethyl Group: The trifluoromethyl group can enhance the compound’s lipophilicity and stability, affecting its biological activity and pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-2-(methoxymethoxy)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,3-Dibromo-5-(trifluoromethyl)benzene: Lacks the methoxymethoxy group, affecting its solubility and reactivity.
1,3-Dibromo-2,4,6-trimethylbenzene: Contains methyl groups instead of methoxymethoxy and trifluoromethyl groups, leading to different steric and electronic effects.
Uniqueness
1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene is unique due to the presence of both methoxymethoxy and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity, stability, and reactivity. These properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H7Br2F3O2 |
|---|---|
Poids moléculaire |
363.95 g/mol |
Nom IUPAC |
1,3-dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7Br2F3O2/c1-15-4-16-8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,4H2,1H3 |
Clé InChI |
CWUPVQAFPBMLJT-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=C(C=C1Br)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




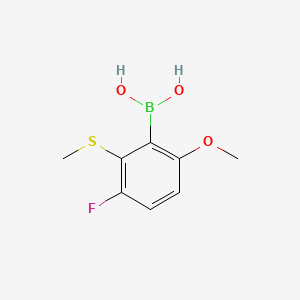

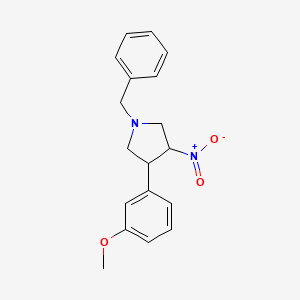
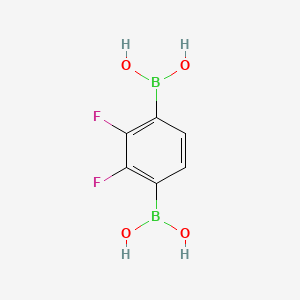
![7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14028598.png)
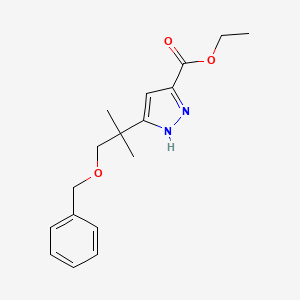
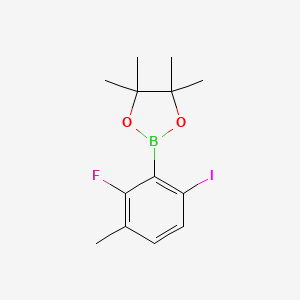
![2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14028618.png)
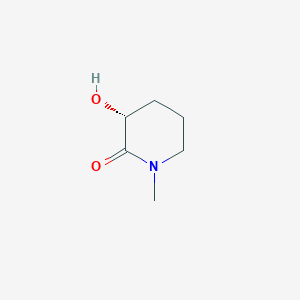
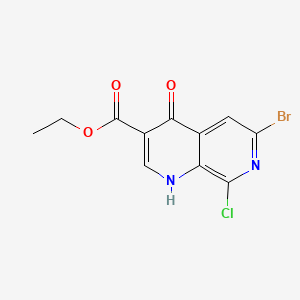
![4-(Pyridin-2-ylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B14028650.png)

